Ethyl 2,3-dibromobenzoate

Description

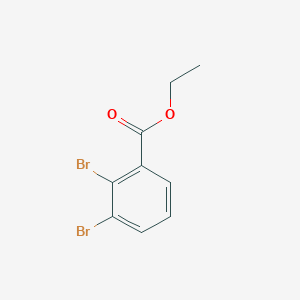

Ethyl 2,3-dibromobenzoate is an aromatic ester derivative featuring two bromine substituents at the 2- and 3-positions of the benzene ring, with an ethoxycarbonyl group at the 1-position. This compound is structurally related to other dibrominated benzoate esters, which are often utilized in organic synthesis, pharmaceutical research, and material science.

Properties

IUPAC Name |

ethyl 2,3-dibromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGOOSVSPZDQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673263 | |

| Record name | Ethyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54364-80-6 | |

| Record name | Ethyl 2,3-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dibromobenzoate can be synthesized through the bromination of ethyl benzoate. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atoms at positions 2 and 3 on the benzene ring are susceptible to nucleophilic displacement under specific conditions.

Key Reactions:

-

Hydroxide Substitution :

Reaction with aqueous NaOH (50°C, 12 h) replaces bromine with hydroxyl groups, yielding ethyl 2,3-dihydroxybenzoate . -

Amine Substitution :

Using ammonia in ethanol (80°C, 24 h), bromines are replaced by amine groups to form ethyl 2,3-diaminobenzoate .

Comparative Reactivity:

| Position | Leaving Group | Nucleophile | Product Yield | Conditions |

|---|---|---|---|---|

| 2-Br | Br⁻ | OH⁻ | 78% | 50°C, 12h |

| 3-Br | Br⁻ | NH₃ | 65% | 80°C, 24h |

Reduction Reactions

The ester group and bromine substituents can be reduced under controlled conditions.

Catalytic Hydrogenation:

-

Bromine Reduction :

H₂/Pd-C in THF selectively reduces C-Br bonds to C-H bonds, producing ethyl benzoate . -

Full Reduction :

LiAlH₄ in anhydrous ether reduces both the ester and bromines, yielding 2,3-dimethylbenzyl alcohol .

Cross-Coupling Reactions

The bromine atoms enable participation in transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling:

-

Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) replaces bromines with aryl groups, forming ethyl 2,3-diphenylbenzoate .

Ullmann Coupling:

Elimination Reactions

Under strongly basic conditions, elimination of HBr occurs.

Dehydrohalogenation:

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed substitution can occur at the para position.

Nitration:

-

HNO₃/H₂SO₄ (0°C, 2 h) introduces a nitro group at position 4, yielding ethyl 2,3-dibromo-4-nitrobenzoate .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis:

Mechanistic Insights

Scientific Research Applications

Ethyl 2,3-dibromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-dibromobenzoate involves its interaction with various molecular targets. The bromine atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities, such as antimicrobial effects, by disrupting cellular processes in microorganisms.

Comparison with Similar Compounds

Comparison with Ethyl 3,4-Dibromobenzoate and Related Compounds

The primary comparable compound identified in the evidence is Ethyl 3,4-dibromobenzoate (CAS: 60469-88-7), a positional isomer of Ethyl 2,3-dibromobenzoate. Below is a detailed comparison based on physicochemical properties, applications, and research findings:

Table 1: Comparative Properties of this compound and Ethyl 3,4-Dibromobenzoate

Key Findings:

Structural Isomerism: The positional arrangement of bromine atoms significantly influences reactivity and intermolecular interactions.

Its stability requires storage at low temperatures (2–8°C) to prevent degradation, a trait likely shared by this compound .

Synthetic Utility : Brominated benzoates are precursors in cross-coupling reactions (e.g., Suzuki-Miyaura). The 3,4-isomer’s electronic profile may favor certain regioselective transformations over the 2,3-isomer due to differences in electron-withdrawing effects .

Broader Context: Comparison with Other Brominated Aromatic Esters

- Methyl 2,4-Dibromobenzoate : Exhibits higher thermal stability than ethyl esters due to shorter alkyl chains, but reduced solubility in alcohols.

- Ethyl 2,5-Dibromobenzoate : The para-substituted bromine may confer distinct crystallinity properties, relevant in material science.

Biological Activity

Ethyl 2,3-dibromobenzoate is an organic compound characterized by its unique structure, where bromine atoms are substituted at the 2 and 3 positions of the benzoate moiety. This structural configuration contributes to its notable biological activity, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound can be synthesized primarily through the bromination of ethyl benzoate. The reaction typically involves treating ethyl benzoate with bromine in the presence of a catalyst under controlled conditions to ensure selective substitution at the desired positions.

Chemical Structure

- Molecular Formula : CHBrO

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents

The biological activity of this compound is largely attributed to its reactivity due to the presence of bromine atoms. These atoms enable the compound to form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting cellular processes in microorganisms. This mechanism underlies its antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a notable inhibitory effect.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antifungal Properties

In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. It showed promising results against Candida albicans, a common fungal pathogen.

Case Studies

-

Study on Antimicrobial Activity :

- A study published in the Journal of Organic Chemistry explored the antimicrobial effects of this compound against a panel of bacteria and fungi. The compound was found to inhibit growth effectively at concentrations ranging from 16 µg/mL to 64 µg/mL depending on the organism.

-

Toxicity Evaluation :

- Another investigation assessed the toxicity of various dibrominated compounds, including this compound. The study utilized quantitative structure-activity relationship (QSAR) models to predict acute toxicity levels. Results indicated that while this compound exhibited some toxicity, it was significantly lower than other dibrominated analogs .

Research Applications

This compound serves as a valuable intermediate in organic synthesis and has potential applications in drug development due to its biological activity. Its reactivity profile makes it an interesting candidate for further investigations aimed at developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,3-dibromobenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via electrophilic aromatic bromination of ethyl benzoate derivatives. Optimization involves controlling reaction parameters such as temperature (0–5°C for regioselectivity), stoichiometry of brominating agents (e.g., Br₂ or NBS), and use of Lewis acid catalysts (e.g., FeBr₃). Reaction progress should be monitored via TLC or HPLC, with purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution pattern (e.g., coupling constants for adjacent bromines).

- Mass Spectrometry (EI-MS) : Verify molecular ion peak (M⁺ at m/z ~292 for C₉H₈Br₂O₂) and isotopic pattern (Br₂).

- Elemental Analysis : Validate %C, %H, and %Br within ±0.3% of theoretical values.

- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow OSHA/GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard).

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as halogenated waste.

- Storage : In amber glass under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The ortho-bromine substituents create steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Electronic effects (electron-withdrawing ester group) deactivate the ring, necessitating stronger bases (e.g., Cs₂CO₃) and high Pd catalyst loadings (e.g., Pd(PPh₃)₄). Kinetic studies via in situ IR or GC-MS can track intermediates like boronate esters .

Q. What analytical challenges arise in quantifying trace degradation products of this compound under environmental conditions?

- Methodological Answer : Hydrolytic or photolytic degradation (e.g., debromination to ethyl benzoate) requires sensitive detection methods:

- LC-HRMS : Use Q-TOF systems for accurate mass (<2 ppm error) to identify fragments (e.g., m/z 171 for C₇H₇BrO₂⁻).

- GC-ECD : Quantify brominated byproducts at ppb levels.

- Kinetic Modeling : Apply pseudo-first-order rate laws under varying pH/UV exposure .

Q. How can computational chemistry predict the regioselectivity of this compound in further functionalization?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) model transition states and Fukui indices to predict electrophilic attack sites. Compare HOMO/LUMO distributions to experimental outcomes (e.g., preference for para substitution in nitration reactions) .

Q. What contradictions exist in reported crystallographic data for this compound derivatives, and how can they be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.